molecular formula C8H7N3O2 B13748979 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1082865-12-0

3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Katalognummer: B13748979
CAS-Nummer: 1082865-12-0
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: QNTJAYXAUUHHEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is known for its biological activity and potential therapeutic applications. The presence of an amino group at the 3-position and a carboxylic acid group at the 2-position further enhances its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of an amino group can be achieved through nucleophilic substitution reactions, followed by cyclization to form the pyrrolo[2,3-B]pyridine core. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and carboxylic acid positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    1H-Pyrrolo[2,3-B]pyridine: Lacks the amino and carboxylic acid groups, resulting in different chemical reactivity and biological activity.

    3-Amino-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the carboxylic acid group.

    2-Carboxy-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the amino group.

Uniqueness: The presence of both the amino and carboxylic acid groups in 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, enhancing its versatility in scientific research and therapeutic applications.

Eigenschaften

CAS-Nummer

1082865-12-0

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI-Schlüssel

QNTJAYXAUUHHEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC(=C2N)C(=O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.